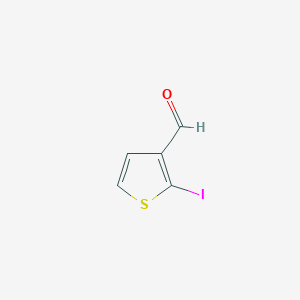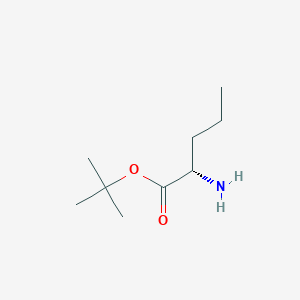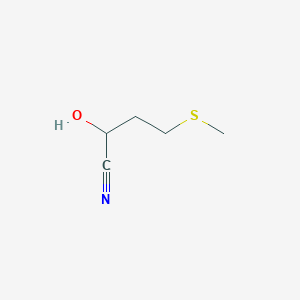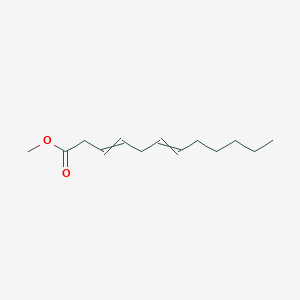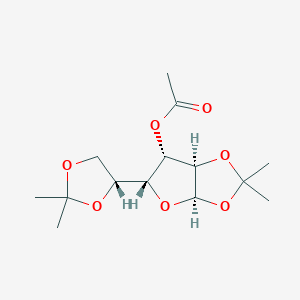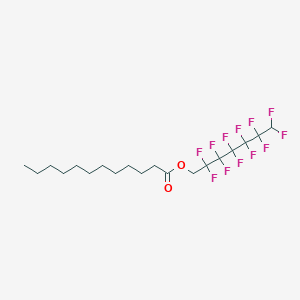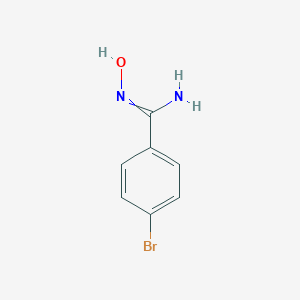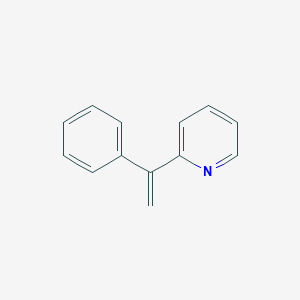
2-(1-Phenylethenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Phenylethenyl)pyridine, also known as 2-PEP, is a chemical compound that belongs to the class of pyridine derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. 2-PEP has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
科学研究应用
2-(1-Phenylethenyl)pyridine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, 2-(1-Phenylethenyl)pyridine has been found to exhibit anticancer properties, making it a potential candidate for the development of novel anticancer drugs.
作用机制
The exact mechanism of action of 2-(1-Phenylethenyl)pyridine is not fully understood. However, it has been proposed that 2-(1-Phenylethenyl)pyridine exerts its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, 2-(1-Phenylethenyl)pyridine has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
生化和生理效应
2-(1-Phenylethenyl)pyridine has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications. Additionally, 2-(1-Phenylethenyl)pyridine has been found to exhibit anticancer properties, which may be due to its ability to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using 2-(1-Phenylethenyl)pyridine in lab experiments is its potential therapeutic applications. Additionally, 2-(1-Phenylethenyl)pyridine is relatively easy to synthesize, making it an accessible compound for researchers. One limitation of using 2-(1-Phenylethenyl)pyridine in lab experiments is its limited solubility in water, which may affect its bioavailability.
未来方向
There are several future directions for the study of 2-(1-Phenylethenyl)pyridine. One direction is the development of novel therapeutic agents based on the structure of 2-(1-Phenylethenyl)pyridine. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1-Phenylethenyl)pyridine and its potential therapeutic applications. Furthermore, the development of novel synthesis methods for 2-(1-Phenylethenyl)pyridine may improve its accessibility for researchers.
合成方法
2-(1-Phenylethenyl)pyridine can be synthesized using various methods, including the Knoevenagel condensation reaction and the Horner-Wadsworth-Emmons reaction. The Knoevenagel condensation reaction involves the reaction of pyridine-2-carboxaldehyde with benzaldehyde in the presence of a base catalyst. The Horner-Wadsworth-Emmons reaction involves the reaction of pyridine-2-carboxaldehyde with phosphonate ester in the presence of a base catalyst.
属性
CAS 编号 |
15260-65-8 |
|---|---|
产品名称 |
2-(1-Phenylethenyl)pyridine |
分子式 |
C13H11N |
分子量 |
181.23 g/mol |
IUPAC 名称 |
2-(1-phenylethenyl)pyridine |
InChI |
InChI=1S/C13H11N/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14-13/h2-10H,1H2 |
InChI 键 |
WLFQFTSISRWCNV-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=N2 |
规范 SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=N2 |
其他 CAS 编号 |
15260-65-8 |
同义词 |
2-(1-Phenylethenyl)pyridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate](/img/structure/B100657.png)
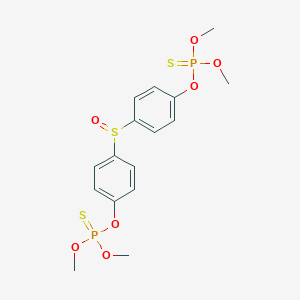
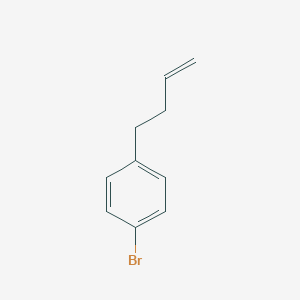

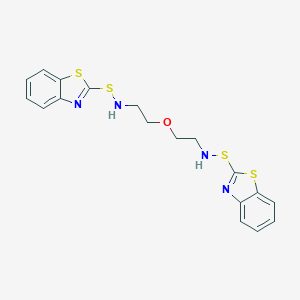
![3,4alpha-[(4abeta,8abeta)-2alpha-Methyl-5-hydroxydecahydroquinoline-5alpha,7alpha-diyl]-1,4,4aalpha,5,6,7,8,8abeta-octahydronapht](/img/structure/B100669.png)
![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)
